Sitamaquine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

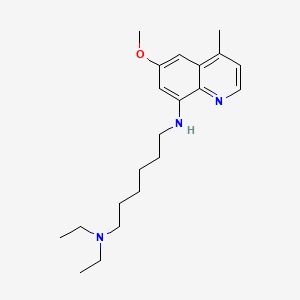

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |

|---|---|

CAS No. |

57695-04-2 |

Molecular Formula |

C21H33N3O |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |

InChI Key |

RVAKDGYPIVSYEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |

Appearance |

Solid powder |

Other CAS No. |

57695-04-2 5330-29-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5330-29-0 (di-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Sitamaquine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the 8-Aminoquinoline (B160924) Class and its Anti-parasitic Potential

Sitamaquine, an 8-aminoquinoline derivative, has been a compound of significant interest in the development of oral therapies for visceral leishmaniasis. Understanding its structure-activity relationship (SAR) is crucial for the rational design of more potent and less toxic analogues. This technical guide provides a comprehensive overview of the SAR of this compound and the broader 8-aminoquinoline class, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Structure and Biological Activity

This compound belongs to the 8-aminoquinoline class of compounds, which have been investigated for their anti-parasitic properties, particularly against Leishmania and Plasmodium species. The core structure consists of a quinoline (B57606) ring substituted with an amino group at the 8-position, which is in turn connected to a substituted alkylamine side chain. Variations in these structural components significantly influence the compound's efficacy and safety profile.

While specific SAR studies on a broad range of this compound analogues are not extensively available in the public domain, the general principles for 8-aminoquinolines provide valuable insights. Key structural features that modulate activity include the nature of the substituent on the quinoline ring, the length and branching of the diamine side chain, and the nature of the terminal amino group.[1] The presence of a 6-methoxy group on the quinoline ring, as seen in primaquine (B1584692) and other analogues, has been shown to enhance activity.[1]

Quantitative Structure-Activity Relationship of 8-Aminoquinolines

To illustrate the SAR within the 8-aminoquinoline class, the following tables summarize the in vitro activity of various analogues against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This data, while not specific to this compound analogues, provides a framework for understanding how structural modifications impact anti-malarial potency.

| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin (B1673048) Polymerization Inhibition (% of Chloroquine) |

| Primaquine | H | H | H | >1000 | Inactive |

| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |

| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |

| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |

| WR 250593 | H | H | O-phenyl | 70 | 130 |

| WR 255715 | H | H | O-(4-Cl-phenyl) | 55 | 140 |

Table 1: In vitro activity of 8-aminoquinoline analogues against Plasmodium falciparum. Data adapted from a comparative analysis of 8-aminoquinoline analogs.[2] The inhibitory concentrations (IC50) against various strains and the ability to inhibit hematin polymerization are presented.

| 8-Aminoquinoline | Average IC50 (nM) for seven P. falciparum clones and isolates |

| WR 249420 | 50 - 100 |

| WR 251855 | 50 - 100 |

| WR 266848 | 50 - 100 |

| WR 268499 | 50 - 100 |

| WR 268658 | 50 - 100 |

| WR 242511 | 50 - 100 |

Table 2: Average 50% inhibitory concentrations (IC50) of selected 8-aminoquinoline analogs against a panel of seven Plasmodium falciparum clones and isolates. These compounds demonstrated significantly greater potency than primaquine.[3]

Mechanism of Action

The anti-leishmanial mechanism of this compound involves a multi-step process. As a lipophilic weak base, it is believed to first interact with the parasite's plasma membrane.[4] The positively charged this compound interacts with the anionic polar head groups of membrane phospholipids, followed by the insertion of its hydrophobic quinoline ring into the lipid monolayer.[4] This process does not appear to involve a specific transporter protein.[4] Once inside the parasite, this compound is thought to disrupt mitochondrial function, leading to a decrease in ATP production.

Caption: Proposed mechanism of action of this compound in Leishmania.

Experimental Protocols

The evaluation of the anti-leishmanial activity of this compound and its analogues involves a series of in vitro and in vivo experiments.

In Vitro Anti-leishmanial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

1. Macrophage Cell Culture:

-

Murine macrophage cell lines (e.g., J774A.1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and incubated to allow adherence.[5]

2. Parasite Culture and Infection:

-

Leishmania promastigotes are cultured in a specific medium until they reach the stationary phase.

-

The adherent macrophages are then infected with the stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).[5]

-

The co-culture is incubated to allow for the phagocytosis of promastigotes and their transformation into intracellular amastigotes.

3. Compound Treatment:

-

A serial dilution of the test compound (e.g., this compound) is prepared.

-

The culture medium is removed from the infected macrophages and replaced with a medium containing the different concentrations of the compound.

-

The plates are incubated for a specific period (e.g., 72 hours).

4. Determination of IC50:

-

After incubation, the viability of the intracellular amastigotes is assessed. This can be done through various methods:

-

Microscopic counting: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted under a microscope.

-

Resazurin-based assay: A resazurin (B115843) solution is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorometer.[5]

-

Luciferase-based assay: If using a luciferase-expressing Leishmania strain, a substrate is added, and the resulting luminescence is measured.

-

-

The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.[6]

5. Cytotoxicity Assay:

-

To determine the selectivity of the compound, a cytotoxicity assay is performed on the uninfected macrophage cell line.

-

The 50% cytotoxic concentration (CC50) is determined using a similar method to the IC50 determination (e.g., resazurin assay).

-

The selectivity index (SI) is calculated as the ratio of CC50 to IC50. A higher SI indicates greater selectivity for the parasite over the host cell.[6]

Caption: A typical workflow for in vitro anti-leishmanial screening.

Conclusion

The structure-activity relationship of this compound, as inferred from the broader 8-aminoquinoline class, highlights the critical role of the quinoline core and the nature of the side chain in determining anti-parasitic activity. While a comprehensive SAR study on a dedicated library of this compound analogues is needed for a more detailed understanding, the existing data provides a solid foundation for future drug discovery efforts. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to identify and optimize new anti-leishmanial and anti-malarial agents based on the 8-aminoquinoline scaffold. The continued exploration of this chemical space holds promise for the development of novel, effective, and safe oral treatments for neglected tropical diseases.

References

- 1. DSpace [iris.who.int]

- 2. benchchem.com [benchchem.com]

- 3. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of Sitamaquine: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for its antiprotozoal activity, particularly against Leishmania species. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, its implications for the compound's biological activity, and its mechanism of action.

Core Physicochemical Data

This compound is a lipophilic weak base.[1] Its physicochemical characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological targets. The key quantitative data for this compound and its commonly used dihydrochloride (B599025) salt are summarized in the table below.

| Property | Value | Form | Reference |

| Chemical Formula | C₂₁H₃₃N₃O | Base | [2] |

| C₂₁H₃₃N₃O·2HCl | Dihydrochloride | [2] | |

| Molecular Weight | 343.51 g/mol | Base | [2] |

| 416.43 g/mol | Dihydrochloride | [2] | |

| Melting Point | 179-180 °C | Dihydrochloride | [2] |

| Boiling Point | 190-200 °C at 0.05 mmHg | Base | [2] |

| Octanol/Water Partition Coefficient (LogP) | 5.84 | Not Specified | [3] |

| pKa | 4.2 (quinoline nitrogen) | Not Specified | [3] |

| 10.4 (amine side chain) | Not Specified | [3] | |

| Solubility | Water: > 100 mg/mL at 25 °C | Dihydrochloride | [3] |

| Ethanol: Soluble | Dihydrochloride | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of each specific physicochemical property of this compound are not extensively described in publicly available literature. General analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been referenced for the determination of this compound in plasma samples.[2] The determination of properties like pKa and LogP typically involves standardized methods such as potentiometric titration and the shake-flask method, respectively, though the specific application of these methods to this compound is not detailed in the reviewed literature.

Mechanism of Action in Leishmania

This compound's antileishmanial activity is multifaceted, involving entry into the parasite, accumulation in specific organelles, and disruption of critical metabolic pathways. As a lipophilic weak base, this compound is thought to cross the Leishmania plasma membrane via a diffusion process, driven by a chemical potential gradient.[1] Its entry does not appear to involve a specific transporter.[4] The process is influenced by the extracellular pH and involves an initial electrostatic interaction with anionic phospholipids (B1166683) in the parasite's membrane, followed by a deeper, hydrophobic insertion into the lipid monolayer.[4][5]

Once inside the parasite, this compound's primary lethal mechanism involves the disruption of mitochondrial function.[6][7] It acts as an inhibitor of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[6][8] This inhibition leads to a cascade of downstream events, including a decrease in intracellular ATP levels, a collapse of the mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).[6][7] The resulting oxidative stress and elevation of intracellular calcium levels are believed to trigger an apoptosis-like cell death pathway in the parasite.[6][7]

Interestingly, this compound also accumulates in the acidocalcisomes, which are acidic calcium storage organelles in Leishmania.[4] This accumulation leads to the alkalinization of these compartments.[4] However, studies have shown that the antileishmanial action of this compound is not directly correlated with its level of accumulation in acidocalcisomes, suggesting this is not its primary mechanism of killing.[9]

The proposed signaling pathway for this compound's mechanism of action is visualized below.

This compound's proposed mechanism of action in Leishmania.

References

- 1. This compound Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The 8-aminoquinoline analogue this compound causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 8-Aminoquinoline Analogue this compound Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sitamaquine: A Technical Guide

An In-depth Examination of the Discovery, Synthesis, Mechanism of Action, and Clinical Development of the Antileishmanial 8-Aminoquinoline (B160924) Compound.

Introduction

Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog that has been a subject of significant research for the treatment of visceral leishmaniasis (VL).[1][2][3] Discovered by the Walter Reed Army Institute of Research (WRAIR), this compound emerged from a broader antimalarial drug discovery program that also yielded primaquine.[1][4] Its development, in collaboration with GlaxoSmithKline, has been aimed at providing an oral therapeutic option for VL, a parasitic disease that is fatal if left untreated.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was first synthesized as part of a collaborative antimalarial program in the United States between 1944 and 1950.[1][4] Although initially investigated for its antimalarial properties, its potent antileishmanial activity was later discovered, leading to its development as a potential treatment for visceral leishmaniasis.[1][6] Phase II clinical trials have been conducted in India, Kenya, and Brazil to evaluate its efficacy and safety.[1][3][7][8] While showing promise, its development has been slow due to concerns about adverse effects, including methemoglobinemia and nephrotoxicity.[1][3][9]

Synthesis of this compound

A plausible synthetic pathway would be:

-

Synthesis of the 8-Aminoquinoline Core (8-amino-6-methoxy-4-methylquinoline): This can be achieved through established methods for quinoline (B57606) synthesis, such as the Skraup synthesis or the Friedländer annulation, starting from appropriately substituted anilines.[11] A common route for 8-aminoquinolines involves the nitration of a quinoline precursor to yield an 8-nitroquinoline, which is then reduced to the 8-aminoquinoline.[11][13]

-

Synthesis of the Side Chain (N,N-diethyl-1,6-hexanediamine): This aliphatic diamine can be prepared through various standard organic chemistry methods.

-

Condensation: The final step involves the condensation of the 8-amino-6-methoxy-4-methylquinoline with a suitably activated form of the N,N-diethyl-1,6-hexanediamine side chain to form the final this compound molecule.

Mechanism of Action

This compound's antileishmanial activity stems from its ability to disrupt key cellular processes within the parasite. As a lipophilic weak base, it first interacts with the anionic polar head groups of phospholipids (B1166683) in the parasite's plasma membrane.[1][14] Following this, its hydrophobic quinoline ring inserts deeper into the lipid monolayer.[1]

Once internalized, this compound accumulates in acidic compartments, particularly the acidocalcisomes.[1] The primary mechanism of its leishmanicidal action involves the inhibition of the mitochondrial respiratory chain. Specifically, this compound targets and inhibits succinate (B1194679) dehydrogenase (Complex II), which leads to a cascade of detrimental effects.[15][16][17] This inhibition disrupts oxidative phosphorylation, causing a rapid decrease in intracellular ATP levels and a collapse of the mitochondrial inner membrane potential.[1][15][17] The resulting bioenergetic collapse triggers oxidative stress, characterized by an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, ultimately leading to an apoptosis-like death of the Leishmania parasite.[15][16]

Data Presentation

In Vitro Activity

This compound has demonstrated activity against various Leishmania species. The effective concentrations vary depending on the parasite stage (promastigote vs. amastigote) and the specific species.

| Leishmania Species | Parasite Stage | Metric | Value (µM) | Reference |

| Various Species | Amastigotes | ED50 | 2.9 - 19.0 | [1][3] |

| L. donovani | Promastigotes | EC50 | 19.8 ± 1.9 | [17] |

| L. major | Amastigotes | IC50 | 10.0 ± 0.37 | [18] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, metabolism, and elimination of this compound.

| Parameter | This compound | Desethyl-sitamaquine (Metabolite) | Reference |

| t½ (Half-life) | ~26 hours (18.3 - 22.8 hr) | 23.0 - 27.9 hr | [1][19][20] |

| Cmax (Day 21) | 401 - 570 ng/mL | 109 - 154 ng/mL | [19][20] |

| Tmax (Day 21) | 3.5 - 6 hr | 2 - 10 hr | [19][20] |

| AUC(0-τ) (Day 21) | 6,627 - 8,903 ng·hr/mL | 2,307 - 3,163 ng·hr/mL | [19][20] |

This compound is metabolized in a rat hepatic microsomal system, dependent on NADPH, to two primary metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[1]

Clinical Efficacy and Safety

Phase II clinical trials have provided data on the efficacy and adverse effects of this compound in patients with visceral leishmaniasis.

| Study Location (Patient Cohort) | Dose (mg/kg/day) | Duration | Final Cure Rate (Day 180) | Key Adverse Events (%) | Reference |

| India (n=120) | 1.5 | 28 days | 81% | Vomiting (8%), Dyspepsia (8%), Cyanosis (3%), Nephrotic Syndrome (3%), Glomerulonephritis (2%) | [1][7] |

| 1.75 | 28 days | 89% | [1][7] | ||

| 2.0 | 28 days | 100% | [1][7] | ||

| 2.5 | 28 days | 80% | [1][7] | ||

| Kenya (n=95) | 1.5 - 3.0 | 28 days | 80-90% (at 1.75-3 mg/kg) | Vomiting (~10%), Abdominal Pains (~10%), Headache (~10%) | [1][8] |

| Brazil (L. chagasi) | > 2.0 | 28 days | No increased efficacy | Nephrotoxicity observed at ≥ 2.5 mg/kg/day | [1][3] |

| India (Randomized study, n=41) | 2.0 | 21 days | 85% | Adverse events in 10% of patients | [19][20] |

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Amastigote Model)

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.

-

Cell Culture: Culture macrophages (e.g., THP-1 cell line) in appropriate media and seed them into 96-well plates. Differentiate monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Compound Application: Remove non-phagocytized promastigotes by washing. Add fresh media containing serial dilutions of this compound (or the test compound) to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells, reference drug like Amphotericin B).

-

Incubation: Incubate the plates for 72 hours to allow for compound activity.

-

Quantification of Parasite Load:

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Alternatively, use a reporter gene assay (e.g., luciferase-expressing parasites) where parasite viability is measured by luminescence.[17][18]

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Measurement of Mitochondrial Respiration

This protocol describes how to assess the effect of this compound on the parasite's respiratory chain using digitonin-permeabilized cells.[15][17]

-

Parasite Preparation: Harvest Leishmania promastigotes in the logarithmic growth phase by centrifugation and wash them with a suitable buffer (e.g., HBS).

-

Cell Permeabilization: Resuspend the parasites in a respiration buffer containing digitonin. Digitonin selectively permeabilizes the plasma membrane, allowing substrates and inhibitors to access the mitochondria without disrupting the mitochondrial inner membrane.

-

Polarographic Measurement: Transfer the permeabilized cell suspension to a thermostatically controlled chamber equipped with a Clark-type oxygen electrode to measure oxygen consumption.

-

Substrate and Inhibitor Addition:

-

Add a specific substrate for Complex II, such as succinate, to initiate oxygen consumption.

-

Record the basal rate of oxygen consumption.

-

Add this compound at the desired concentration and record the change in the rate of oxygen consumption to determine the degree of inhibition.

-

Use known inhibitors of other respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) as controls to confirm the specific targeting of Complex II.

-

-

Data Analysis: Express the rate of oxygen consumption as nmol O2/min/mg of protein. Calculate the percentage of inhibition caused by this compound relative to the basal rate with succinate alone.

Conclusion

This compound remains a significant compound in the landscape of antileishmanial drug discovery. Its oral bioavailability and novel mechanism of action targeting the parasite's mitochondrial function represent desirable characteristics for an antileishmanial drug.[1][21] However, challenges related to its therapeutic window and potential for toxicity, particularly nephrotoxicity and methemoglobinemia, have hindered its clinical progression.[1][3][5] The detailed understanding of its synthesis, mechanism, and the wealth of preclinical and clinical data provide a valuable foundation for the development of new, safer, and more effective 8-aminoquinoline-based therapies for visceral leishmaniasis.

References

- 1. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GlaxoSmithKline/Walter Reed Army Institute) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parasite-journal.org [parasite-journal.org]

- 4. researchgate.net [researchgate.net]

- 5. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. A phase II dose-ranging study of this compound for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance – ScienceOpen [scienceopen.com]

- 10. This compound [drugfuture.com]

- 11. benchchem.com [benchchem.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 14. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 15. The 8-aminoquinoline analogue this compound causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The 8-Aminoquinoline Analogue this compound Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Oral this compound Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of oral this compound taken with or without food and safety and efficacy for treatment of visceral leishmaniais: a randomized study in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling the Antiparasitic Action of Sitamaquine: A Technical Guide to its Biological Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biological targets of sitamaquine in parasites. This whitepaper provides a detailed analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound, an 8-aminoquinoline (B160924) derivative, has been a compound of interest in the development of oral therapies for visceral leishmaniasis. This guide consolidates current scientific knowledge to illuminate how this compound exerts its antiparasitic effects at a molecular level.

Primary Biological Target: Mitochondrial Succinate (B1194679) Dehydrogenase (Complex II)

The central finding highlighted in this guide is the identification of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, as a primary target of this compound in Leishmania donovani.[1][2][3] this compound inhibits SDH in a dose-dependent manner, disrupting a critical juncture between the Krebs cycle and oxidative phosphorylation.[1]

This inhibition triggers a cascade of downstream events that culminate in parasite death. These effects include a rapid and significant decrease in intracellular ATP levels, depolarization of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the induction of an apoptosis-like cell death pathway.[1][2][3][4]

Quantitative Analysis of this compound's Efficacy

The guide presents a compilation of quantitative data from multiple studies, offering a clear picture of this compound's potency and effects.

Table 1: In Vitro Efficacy of this compound against Leishmania Species

| Parameter | Leishmania Species/Stage | Value | Reference |

| EC50 | L. donovani promastigotes | 19.8 ± 1.9 µM | [1] |

| IC50 | L. donovani promastigotes | 29.2 µM | [5] |

| ED50 | Leishmania amastigotes (various species) | 2.9 - 19.0 µM | [2] |

| EC50 | L. major amastigotes (wild-type) | 4.3 ± 0.6 µM | [6] |

| EC50 | L. major amastigotes (AP3δ-null mutant) | 3.9 ± 0.4 µM | [6] |

Table 2: Cellular Effects of this compound on Leishmania donovani Promastigotes

| Parameter | This compound Concentration | Effect | Time Point | Reference |

| Intracellular ATP | >30 µM | 50% decrease in luminescence | 10 minutes | [1] |

| Mitochondrial Membrane Potential (Rh123 accumulation) | 50 µM | 3.4-fold decrease (in 47% of population) | 15 minutes | [1] |

| 100 µM | 3.1-fold decrease | 15 minutes | [1] | |

| Apoptosis-like Cell Death (sub-G1 DNA content) | 50 µM | 17.8% of population | 24 hours | [1] |

| 100 µM | 38.3% of population | 24 hours | [1] | |

| Succinate Dehydrogenase (SDH) Inhibition | 10 - 200 µM | Dose-dependent inhibition | 1 hour | [1] |

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in Leishmania.

Caption: this compound signaling pathway in Leishmania.

Detailed Experimental Methodologies

This guide provides comprehensive protocols for key experiments used to elucidate this compound's mechanism of action.

Measurement of Succinate Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the dose-dependent inhibition of SDH by this compound in isolated mitochondrial fractions.

Caption: Workflow for SDH activity assay.

Protocol:

-

Parasite Culture and Mitochondrial Isolation: Leishmania donovani promastigotes are cultured to the late-log phase. The mitochondrial fraction is then isolated through a series of homogenization and differential centrifugation steps.[1]

-

Incubation with this compound: Aliquots of the mitochondrial fraction are incubated with varying concentrations of this compound (e.g., 10, 25, 50, 75, 100, 150, and 200 µM) for 1 hour at 25°C in a 96-well microplate.[1] A negative control (no drug) and a positive control (e.g., 10 mM malonate, a known SDH inhibitor) are included.[1]

-

Enzymatic Reaction: The reaction is initiated by adding 10 mM succinate and 1 mM potassium ferricyanide to each well.[1]

-

Data Acquisition: The activity of SDH is measured by monitoring the reduction of potassium ferricyanide, which results in a decrease in absorbance at 415 nm, using a microplate reader.[1]

-

Data Analysis: The percentage of SDH inhibition is calculated for each this compound concentration relative to the control wells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This flow cytometry-based assay utilizes the fluorescent dye Rhodamine 123 (Rh123) to quantify changes in the mitochondrial membrane potential.

Caption: Workflow for ΔΨm assay.

Protocol:

-

Parasite Treatment: L. donovani promastigotes are incubated with the desired concentrations of this compound (e.g., 50 µM and 100 µM) for a specified time (e.g., 15 minutes) at 28°C.[1] A positive control for depolarization (e.g., 10 µM FCCP) is also included.[1]

-

Staining: Rhodamine 123 is added to the parasite suspension to a final concentration of 0.8 µM and incubated for 5 minutes.[1]

-

Washing: The parasites are washed twice with phosphate-buffered saline (PBS) to remove excess dye.[1]

-

Flow Cytometry: The fluorescence of Rh123 is analyzed using a flow cytometer with an excitation wavelength of 488 nm and emission measured between 515 and 545 nm.[1]

-

Data Analysis: A decrease in the geometric mean of fluorescence intensity indicates depolarization of the mitochondrial membrane.[1]

Detection of Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe H2DCF-DA to measure the intracellular production of ROS via flow cytometry.

Protocol:

-

Parasite Treatment: L. donovani promastigotes are incubated with this compound (e.g., 100 µM) for various time points (e.g., 30, 60, and 120 minutes) at 28°C.[1] A positive control for ROS induction (e.g., 10 µM oligomycin) is included.[1]

-

Staining: After treatment, parasites are incubated with H2DCF-DA (2 µg/ml) for 15 minutes in the dark.[1]

-

Flow Cytometry: The fluorescence of the oxidized product, DCF, is measured by flow cytometry.[1]

-

Data Analysis: An increase in DCF fluorescence intensity corresponds to an increase in intracellular ROS levels.[1]

Analysis of Apoptosis-like Cell Death

The induction of apoptosis-like features is assessed by quantifying the sub-G1 DNA content using propidium (B1200493) iodide (PI) staining and flow cytometry.

Protocol:

-

Parasite Treatment: L. donovani promastigotes are incubated with this compound (e.g., 50 and 100 µM) for 24 hours.[1]

-

Fixation and Staining: Parasites are fixed with ice-cold methanol (B129727) and then stained with a solution containing PI and RNase A.[1]

-

Flow Cytometry: The DNA content is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the sub-G1 region of the DNA histogram, representing cells with fragmented DNA, is quantified.[1]

This technical guide provides a foundational resource for understanding the molecular basis of this compound's antiparasitic activity. The detailed methodologies and clear visualizations are intended to facilitate further research and development of novel antileishmanial agents.

References

- 1. In Vivo Monitoring of Intracellular ATP Levels in Leishmania donovani Promastigotes as a Rapid Method To Screen Drugs Targeting Bioenergetic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. In vivo monitoring of intracellular ATP levels in Leishmania donovani promastigotes as a rapid method to screen drugs targeting bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]

- 6. ucl.ac.uk [ucl.ac.uk]

Navigating the Therapeutic Journey of Sitamaquine: A Deep Dive into its Pharmacokinetics and Metabolism in Humans

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic profile and metabolic fate of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for the treatment of visceral leishmaniasis. This whitepaper synthesizes available human clinical trial data to provide a detailed overview of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This compound, also known as WR6026, has been the subject of clinical investigation as an oral therapy for visceral leishmaniasis, a parasitic disease with significant global health impact.[1][2] Understanding its pharmacokinetic and metabolic characteristics is paramount for optimizing dosing regimens, ensuring patient safety, and predicting potential drug interactions.

Pharmacokinetic Profile of this compound and its Major Metabolite

Clinical studies in patients with visceral leishmaniasis have elucidated the key pharmacokinetic parameters of this compound and its primary metabolite, desethyl-sitamaquine. Following oral administration, this compound is slowly metabolized.[1] A pivotal randomized, open-label study in India involving patients with visceral leishmaniasis provides a clear picture of its behavior in the human body.[1][3]

The study investigated a 2 mg/kg/day oral dose of this compound administered for 21 days.[1][3] Pharmacokinetic parameters were assessed on day 21 across different cohorts, revealing consistent absorption and elimination characteristics.[1][3]

Table 1: Mean Pharmacokinetic Parameters of this compound on Day 21 in Patients with Visceral Leishmaniasis (2 mg/kg/day oral dose) [1][3]

| Parameter | Value Range |

| Maximum Plasma Concentration (Cmax) | 401 - 570 ng/mL |

| Time to Reach Cmax (Tmax) | 3.5 - 6 hr |

| Area Under the Curve (AUC0-τ) | 6,627 - 8,903 ng.hr/mL |

| Apparent Terminal Half-life (t1/2) | 18.3 - 22.8 hr |

The primary metabolite, desethyl-sitamaquine, also exhibits a distinct pharmacokinetic profile, characterized by a longer half-life compared to the parent drug.[1][3]

Table 2: Mean Pharmacokinetic Parameters of Desethyl-sitamaquine on Day 21 in Patients with Visceral Leishmaniasis (2 mg/kg/day oral dose) [1][3]

| Parameter | Value Range |

| Maximum Plasma Concentration (Cmax) | 109 - 154 ng/mL |

| Time to Reach Cmax (Tmax) | 2 - 10 hr |

| Area Under the Curve (AUC0-τ) | 2,307 - 3,163 ng.hr/mL |

| Apparent Terminal Half-life (t1/2) | 23.0 - 27.9 hr |

Notably, the study found no significant effect of food on the pharmacokinetics of this compound, suggesting it can be administered regardless of meals.[1][3] Upon multiple dosing, both this compound and desethyl-sitamaquine showed accumulation, with the area under the curve (AUC) being greatest at day 10.[1] The accumulation was more pronounced for the desethyl-sitamaquine metabolite.[1]

Metabolic Pathways of this compound

The metabolism of this compound is believed to be primarily hepatic. While human studies have definitively identified desethyl-sitamaquine as a metabolite, research in rat hepatic microsomal systems suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation.[1][4] These in-vitro studies identified two NADPH-dependent metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[4] The formation of these metabolites appears to be catalyzed by different CYP450 isozymes.[4]

Experimental Protocols: A Closer Look

The robust pharmacokinetic data for this compound in humans is derived from well-designed clinical trials. A key Phase II, multi-center, open-label, randomized study provides a clear example of the methodologies employed.[1][2]

Study Design: The study was a randomized, open-label trial comparing oral this compound with intravenous amphotericin B in patients with visceral leishmaniasis.[1][3] The this compound arm was further divided into four cohorts to assess the effect of food on its pharmacokinetics (fasted/fed, fed/fasted, fed/fed, and fasted/fasted) over two periods (days 1-10 and 11-21).[1][3]

Patient Population: The study enrolled patients in India with a confirmed diagnosis of visceral leishmaniasis.[1] Exclusion criteria were comprehensive, ruling out individuals with pre-existing renal, hepatic, or cardiac conditions, glucose-6-phosphate dehydrogenase deficiency, and other serious underlying diseases.[1]

Dosing and Administration: Patients in the this compound group received a daily oral dose of 2 mg/kg for 21 days.[1][3]

Pharmacokinetic Sampling: Blood samples for the determination of plasma concentrations of this compound and desethyl-sitamaquine were collected at specific time points on days 1, 10, and 21. These time points included pre-dose, and 1, 2, 3, 4, 6, 10, and 16 hours post-dose.[2] Additional samples were taken on Day 23 and Day 24 to capture the terminal elimination phase.[2]

Analytical Methodology: The concentrations of this compound and its metabolite in human plasma were quantified using a validated high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[1] This involved solid-phase extraction of the analytes from the plasma samples.[1] The method was validated over a concentration range of 1-1000 ng/mL for both this compound and desethyl-sitamaquine.[1]

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and metabolism of this compound in humans, drawing upon the available clinical trial data. The predictable pharmacokinetic profile, lack of a significant food effect, and the identification of its major metabolite contribute to a foundational understanding of this investigational drug. Further research to fully characterize all metabolic pathways and potential drug-drug interactions will be crucial for its continued development. The detailed experimental protocols and analytical methodologies presented here serve as a valuable resource for researchers in the field of anti-leishmanial drug development.

References

- 1. Pharmacokinetics of Oral this compound Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Pharmacokinetics of oral this compound taken with or without food and safety and efficacy for treatment of visceral leishmaniais: a randomized study in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Sitamaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for the treatment of visceral leishmaniasis (VL). Developed by the Walter Reed Army Institute of Research (WRAIR) and GlaxoSmithKline (GSK), this compound has been evaluated for its antileishmanial activity, mechanism of action, pharmacokinetics, and toxicology in a variety of preclinical models.

In Vitro Efficacy

This compound has demonstrated activity against various Leishmania species in in vitro assays. The following tables summarize the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values against promastigote and amastigote forms of the parasite.

Table 1: In Vitro Activity of this compound against Leishmania Promastigotes

| Leishmania Species | Strain | Parameter | Value (µM) | Reference |

| L. donovani | MHOM/IN/80/DD8 | IC50 | 29.2 | [1] |

| L. donovani | Field Isolates | ED50 (mean ± SEM) | 17.7 ± 1.0 | [2] |

| L. donovani | Field Isolates | ED90 (mean ± SEM) | 39.9 ± 2.6 | [2] |

Table 2: In Vitro Activity of this compound against Leishmania Amastigotes

| Leishmania Species | Host Cell | Parameter | Value (µM) | Reference |

| Various species | Not specified | ED50 | 2.9 - 19.0 | [3] |

| L. donovani | J774A.1 macrophages | ED50 (mean ± SEM) | 2.1 ± 0.2 | [2] |

In Vivo Efficacy

Preclinical in vivo studies, primarily in hamster models of visceral leishmaniasis, have been crucial in evaluating the therapeutic potential of this compound.

Table 3: In Vivo Activity of this compound against Visceral Leishmaniasis

| Animal Model | Leishmania Species | Treatment Regimen | Efficacy | Reference |

| Hamster | L. donovani | Not specified | 708 times more active than meglumine (B1676163) antimoniate | [4] |

Mechanism of Action

The precise molecular targets of this compound are yet to be fully elucidated; however, preclinical research has shed light on several key aspects of its mechanism of action against Leishmania parasites. This compound, a lipophilic weak base, rapidly accumulates in the acidic compartments of the parasite, particularly the acidocalcisomes.[3] However, studies have shown that its antileishmanial action is not directly related to its accumulation in these organelles.[3]

The primary mechanism appears to involve the disruption of mitochondrial function. This compound inhibits complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[5][6] This inhibition leads to a cascade of downstream effects, including a decrease in intracellular ATP levels, depolarization of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[5][6] Ultimately, these events trigger an apoptosis-like cell death in the parasite.[5]

The initial interaction of this compound with the parasite involves an electrostatic interaction with anionic phospholipids (B1166683) in the cell membrane, followed by the insertion of its hydrophobic quinoline (B57606) ring into the lipid monolayer.[1][7]

Proposed mechanism of action of this compound in Leishmania.

Experimental Protocols

In Vitro Susceptibility Assays

Promastigote Susceptibility Assay

-

Parasite Culture: Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8 strain) are cultured in M199 medium supplemented with 10% fetal calf serum (FCS).

-

Assay Procedure: Stationary-phase promastigotes are plated at a density of 1 x 10^6 parasites/well in 24-well plates.

-

Drug Incubation: this compound is added at various concentrations (e.g., 10, 15, 20, 30, 50, and 70 µM).

-

Incubation: Plates are incubated for 72 hours at 26°C.

-

Endpoint: Parasite growth inhibition is assessed by direct counting using a Neubauer chamber. ED50 and ED90 values are calculated by sigmoidal regression analysis.[2]

Intracellular Amastigote Susceptibility Assay

-

Host Cell Culture: J774A.1 macrophage cell line is used as the host cell.

-

Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Drug Incubation: After removal of non-internalized promastigotes, infected macrophages are incubated with various concentrations of this compound (e.g., 1, 3, 10, and 20 µM) for 48 hours.

-

Endpoint: The number of amastigotes per 100 macrophage nuclei is determined by microscopic examination of Giemsa-stained slides. The ED50 is then calculated.[2]

Mechanism of Action Assays

Measurement of Mitochondrial Respiratory Chain Activity

-

Mitochondria Isolation: Mitochondrial fractions are isolated from Leishmania promastigotes.

-

Succinate Dehydrogenase (SDH) Activity: SDH activity is measured spectrophotometrically by monitoring the reduction of ferricyanide (B76249) at 415 nm in the presence of succinate. The assay is performed in the presence of varying concentrations of this compound to determine dose-dependent inhibition.[5][6]

Determination of Intracellular ATP Levels

-

Bioluminescence Assay: Leishmania donovani promastigotes expressing luciferase are used.

-

Procedure: Parasites are preloaded with DMNPE-luciferin. Once luminescence stabilizes, this compound is added at different concentrations.

-

Endpoint: The change in luminescence, which is proportional to the intracellular ATP concentration, is monitored over time.[5]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Fluorescent Probe: The fluorescent dye JC-1 or rhodamine 123 is used.

-

Procedure: Promastigotes are incubated with this compound, followed by the addition of the fluorescent probe.

-

Endpoint: The change in fluorescence is measured by flow cytometry or fluorometry to assess mitochondrial depolarization.[5][8]

Detection of Reactive Oxygen Species (ROS)

-

Fluorescent Probe: The cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is used.

-

Procedure: Promastigotes are treated with this compound and then loaded with H2DCF-DA.

-

Endpoint: The increase in fluorescence due to the oxidation of the probe by ROS is quantified by flow cytometry.[5]

Workflow of preclinical studies for this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral | 20 | ~18 µg/ml | 0.5 | - | 2.94 | 50 | [9] |

| Rat | IV | 10 | - | - | - | 2.1 | - | [9] |

| Cynomolgus Monkey | Oral | 10 | 410 ng/ml | 1.67 | - | 5.16 | 13 | [9] |

Note: Comprehensive preclinical pharmacokinetic data for this compound is limited in the public domain. The data presented is based on available information and may not be exhaustive.

Metabolism studies in a rat hepatic microsomal system identified two main metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[3] The formation of these metabolites was found to be NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes.[3] In humans, this compound has a relatively short elimination half-life of approximately 26 hours.[3]

Toxicology

Preclinical toxicology studies are conducted to assess the safety profile of a drug candidate before human trials. These studies typically involve acute, sub-chronic, and chronic dosing in at least two animal species (one rodent and one non-rodent). While specific preclinical toxicology reports for this compound are not extensively available in the public literature, related 8-aminoquinolines have shown toxicities that warrant careful monitoring. For instance, subacute toxicity studies of primaquine (B1584692) in dogs, monkeys, and rats have shown effects on the liver, kidneys, and hematopoietic system.[10] Adverse effects such as methemoglobinemia and nephrotoxicity, which were later observed in clinical trials of this compound, are known class effects of 8-aminoquinolines and would have been key areas of investigation in preclinical safety assessments.[3]

Table 5: General Preclinical Toxicology Study Design

| Study Type | Duration | Animal Species | Key Endpoints |

| Acute Toxicity | Single dose, 14-day observation | Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, primate) | Mortality, clinical signs, gross pathology |

| Sub-chronic Toxicity | 28 or 90 days | Rodent and Non-rodent | Target organ toxicity, hematology, clinical chemistry, histopathology, NOAEL determination |

| Chronic Toxicity | 6 to 9 months | Rodent and Non-rodent | Long-term target organ toxicity, carcinogenicity potential |

Conclusion

The early preclinical studies of this compound demonstrated its potential as an orally active antileishmanial agent, particularly for visceral leishmaniasis. Its mechanism of action, centered on the disruption of mitochondrial function in the parasite, provided a strong rationale for its development. However, the preclinical data also hinted at potential toxicities characteristic of the 8-aminoquinoline class, which were later confirmed in clinical trials. This technical guide summarizes the key preclinical findings that formed the basis for the clinical evaluation of this compound. Further research and development in this area may focus on optimizing the therapeutic index of 8-aminoquinolines to harness their antileishmanial efficacy while minimizing adverse effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 8-Aminoquinoline Analogue this compound Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 8-Aminoquinoline Analogue this compound Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase | Publicación [silice.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sitamaquine's Enigmatic Journey into the Acidocalcisome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex relationship between the antileishmanial drug candidate sitamaquine and the acidocalcisome, a unique organelle within protozoan parasites. While initially thought to be a key target, research reveals a more nuanced story where the accumulation of this compound within these acidic vesicles appears to be a secondary event, rather than the primary driver of its parasiticidal activity. This document provides a comprehensive overview of the current understanding, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Executive Summary

This compound, an 8-aminoquinoline (B160924) derivative, is a lipophilic weak base that has been investigated as an oral treatment for leishmaniasis. Its chemical nature facilitates rapid permeation of cell membranes and accumulation in acidic compartments. In Leishmania species, the most prominent of these acidic organelles are the acidocalcisomes. Consequently, this compound is sequestered within these vesicles. However, compelling evidence demonstrates that the antileishmanial efficacy of this compound is not correlated with the extent of its accumulation in acidocalcisomes[1][2][3]. Studies using mutant parasite lines deficient in acidocalcisome function have shown that despite a drastic reduction in drug accumulation within these organelles, the parasites' sensitivity to this compound remains unchanged[1][2]. The primary mechanism of action is now believed to involve the inhibition of the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase), leading to oxidative stress and an apoptosis-like cell death pathway[4]. This guide will explore both the mechanism of accumulation and the evidence that decouples it from the drug's lethal effect.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's interaction with Leishmania parasites.

Table 1: this compound Sensitivity (EC₅₀) and Accumulation in Leishmania Species

| Leishmania Species/Strain | This compound EC₅₀ (µM) | [¹⁴C]this compound Accumulation (pmol/10⁶ cells) at 2 min | Reference |

| L. donovani (LEM 75) | 1.8 ± 0.3 | 1.9 ± 0.2 | [1] |

| L. major (WT) | 4.3 ± 0.6 | 1.1 ± 0.1 | [2] |

| L. major (AP3δ-null mutant) | 3.9 ± 0.4 | Not detected | [2] |

| L. tropica (WT) | > 20 | 0.8 ± 0.1 | [1] |

| L. infantum (LEM 235) | 2.5 ± 0.4 | 1.4 ± 0.2 | [1] |

EC₅₀ values represent the concentration of this compound required to inhibit parasite growth by 50%. Data are presented as mean ± standard deviation.

Table 2: Effect of Ionophores and Ammonium Chloride on this compound Accumulation in L. donovani

| Treatment Condition | [¹⁴C]this compound Accumulation (% of Control) | Putative Mechanism | Reference |

| Control (No treatment) | 100% | Baseline accumulation | [2] |

| NH₄Cl (20 mM) | ~30% | Alkalinization of acidic compartments | [2] |

| Monensin (10 µM) | ~25% | Na⁺/H⁺ exchange, dissipates proton gradient | [2] |

| Nigericin (10 µM) | ~20% | K⁺/H⁺ exchange, dissipates proton gradient | [2] |

Core Signaling and Transport Pathways

The interaction of this compound with Leishmania involves several distinct pathways: entry into the cell, mitochondrial targeting, and sequestration into acidocalcisomes.

Proposed Mechanism of this compound Action

This compound's journey begins with its passive diffusion across the parasite's plasma membrane, driven by an electrical gradient.[5][6] While a portion of the drug is sequestered in acidocalcisomes due to proton trapping, the therapeutically relevant action occurs at the mitochondrion, where it inhibits succinate (B1194679) dehydrogenase (Complex II). This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), a drop in intracellular ATP, and the collapse of the mitochondrial membrane potential, ultimately triggering an apoptosis-like cell death.[4] An energy-dependent efflux pump has also been identified, which actively removes this compound from the cytosol.[5][7]

Caption: Proposed mechanism of this compound action and accumulation in Leishmania.

Acidocalcisome Ion Homeostasis

Acidocalcisomes are defined by their acidic interior and high concentrations of cations, particularly Ca²⁺, and phosphorus in the form of polyphosphates.[8][9] This environment is maintained by a suite of membrane-bound pumps and transporters, most notably a V-H⁺-ATPase and, in some species, a V-H⁺-pyrophosphatase (V-H⁺-PPase), which actively pump protons into the organelle's lumen.[10][11] This proton gradient provides the driving force for the sequestration of weak bases like this compound.

Caption: Key transporters maintaining the acidocalcisome's internal environment.

Experimental Protocols

The following section details the methodologies used to quantify this compound accumulation and its effect on parasite viability.

[¹⁴C]this compound Accumulation Assay

This protocol measures the uptake of radiolabeled this compound into Leishmania promastigotes.

Workflow:

Caption: Workflow for a radiolabeled this compound accumulation assay.

Detailed Steps:

-

Cell Culture and Harvest: Cultivate Leishmania promastigotes to mid-log phase in appropriate culture medium. Harvest cells by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with an ice-cold assay buffer (e.g., phosphate-buffered saline supplemented with 10 mM glucose) to remove residual medium.

-

Cell Suspension: Resuspend the final pellet in the assay buffer to a final density of 1 x 10⁸ cells/mL.

-

Assay Initiation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Pre-incubate the tubes at the desired temperature (e.g., 28°C) for 10 minutes.

-

Drug Addition: Initiate the uptake by adding [¹⁴C]this compound to achieve the desired final concentration.

-

Incubation: Incubate the mixture for various time points.

-

Termination of Uptake: To stop the reaction, add 1 mL of ice-cold assay buffer to the tube and immediately centrifuge at high speed (e.g., 14,000 x g for 1 minute) to pellet the cells.

-

Final Wash: Rapidly aspirate the supernatant and wash the pellet twice more with ice-cold buffer to remove non-internalized radiolabel.

-

Cell Lysis and Measurement: Lyse the final cell pellet in 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS). Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to picomoles of this compound using the specific activity of the radiolabeled compound and normalize to the number of cells used in the assay.

Parasite Viability (EC₅₀) Determination

This protocol uses a metabolic indicator dye to assess the dose-dependent effect of this compound on parasite viability.

Materials:

-

Leishmania promastigotes

-

Complete culture medium

-

This compound stock solution

-

96-well microtiter plates

-

Resazurin (B115843) or MTT solution

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed log-phase promastigotes into a 96-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL of complete medium per well.

-

Drug Dilution: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the drug dilutions to the wells to achieve the final desired concentrations (final volume 200 µL). Include wells with no drug as a negative control.

-

Incubation: Incubate the plate at 28°C for 72 hours.

-

Viability Assessment: Add 20 µL of resazurin solution (or MTT) to each well and incubate for an additional 4-6 hours.

-

Measurement: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

-

EC₅₀ Calculation: Plot the percentage of inhibition versus the log of the drug concentration and determine the EC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion and Future Directions

The accumulation of this compound in acidocalcisomes is a clear example of ion trapping, a phenomenon where a lipophilic weak base diffuses into an acidic compartment and becomes protonated, preventing its exit.[1][2] While this leads to high intra-organellar concentrations, the primary lethal target of this compound lies elsewhere, within the parasite's mitochondrion.[4] This distinction is critical for drug development professionals. Targeting the accumulation process itself may not yield effective parasiticidals. Instead, efforts should focus on the drug's interaction with its primary target, succinate dehydrogenase, and on overcoming potential resistance mechanisms, such as the identified energy-dependent efflux pump.[5][7]

Future research should aim to:

-

Quantify the relative distribution of this compound between the cytosol, mitochondria, and acidocalcisomes.

-

Elucidate the molecular identity and mechanism of the this compound efflux transporter.

-

Investigate whether the transient alkalinization of acidocalcisomes caused by this compound accumulation has any secondary, non-lethal effects on parasite physiology, such as disrupting ion homeostasis or stress responses.[2]

Understanding this complex interplay between subcellular localization and mechanism of action is paramount for the rational design of the next generation of antiprotozoal therapeutics.

References

- 1. This compound sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The 8-aminoquinoline analogue this compound causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. THE ROLE OF ACIDOCALCISOMES IN PARASITIC PROTISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of acidocalcisomes in parasitic protists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Acidocalcisomes in the Stress Response of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into the role of acidocalcisomes in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sitamaquine In Vitro Assay Protocols for Leishmania: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of sitamaquine, an 8-aminoquinoline (B160924) compound, against Leishmania species, the causative agents of leishmaniasis. The following methodologies are essential for assessing the efficacy, mechanism of action, and potential resistance profiles of this compound and other antileishmanial drug candidates.

Introduction

This compound is an oral drug candidate developed for the treatment of visceral leishmaniasis.[1] Understanding its in vitro activity is a critical first step in the drug development pipeline, providing essential data on its potency and mechanism of action before proceeding to more complex in vivo models. These protocols outline standard procedures for the cultivation of Leishmania parasites and subsequent assays to determine the efficacy of this compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Mechanism of Action Overview

This compound, a lipophilic weak base, is believed to accumulate in Leishmania promastigotes by diffusing across the plasma membrane along an electrical gradient.[1][2][3] This process appears to be independent of sterols.[2][3] Once inside, it primarily localizes in the cytosol.[2] While it also accumulates in acidic compartments like acidocalcisomes, this is not thought to be its primary mode of antileishmanial action.[1] Evidence suggests that this compound targets the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential, inhibition of succinate (B1194679) dehydrogenase (Complex II of the respiratory chain), a drop in intracellular ATP levels, and a subsequent increase in reactive oxygen species (ROS) production.[4] An energy-dependent efflux mechanism for this compound has also been identified, suggesting the involvement of a yet-to-be-characterized transporter protein.[2][3]

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro efficacy of this compound against different forms and species of Leishmania.

| Leishmania Species | Parasite Stage | Assay Type | Efficacy Metric (IC50/ED50) | Reference |

| L. donovani | Promastigote | Not Specified | IC50: 29.2 µM | [5] |

| Various Species | Amastigote | Not Specified | ED50: 2.9 - 19.0 µM | [1] |

| L. donovani (Sita-R) | Promastigote | Not Specified | IC50: ~5x higher than WT | [1] |

| L. donovani (Sita-R) | Amastigote | Not Specified | IC50: ~3x higher than WT | [1] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; WT: Wild-type; Sita-R: this compound-resistant.

Experimental Protocols

Leishmania Culture

a. Promastigote Culture

Leishmania promastigotes are the flagellated, motile forms found in the sandfly vector. They are typically cultured axenically.

-

Media:

-

Culture Conditions:

-

pH: Maintain a slightly acidic to neutral pH of approximately 7.0-7.4.[7]

-

Inoculation: Initiate cultures by inoculating stationary phase parasites into fresh medium at a concentration of approximately 5x10^5 parasites/mL.[6]

-

Monitoring: Monitor parasite density every 24 hours using a hemocytometer.[6]

b. Axenic Amastigote Culture

Axenic amastigotes are cultured without host cells and mimic the form found in mammals.

-

Differentiation: Induce differentiation from promastigotes by shifting the culture to an acidic pH (~5.5) and elevating the temperature to 37°C in a CO2 incubator.[9]

-

Media: Utilize a modified acidic medium, such as a modified version of Medium 199.[9]

-

Maturation: Axenic amastigotes typically mature within 5 days.[9]

c. Intracellular Amastigote Culture (Macrophage Infection Model)

This model is more physiologically relevant for testing drug efficacy against the intracellular stage of the parasite.

-

Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2.

-

Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubation: Allow infection to proceed for 24-96 hours to allow for differentiation into amastigotes within the macrophages.[6]

In Vitro Antileishmanial Susceptibility Assays

a. Promastigote Susceptibility Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of the parasites as an indicator of viability.

-

Preparation: Harvest late-log phase promastigotes and adjust the density to 4x10^6 parasites/mL for a 24-hour assay or 5x10^5 parasites/mL for a 48-hour assay.[6]

-

Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.[6]

-

Drug Addition: Add 100 µL of this compound solution at various concentrations (prepare serial dilutions). Include a drug-free control.

-

Incubation: Incubate the plate at 26-28°C for 24 or 48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

b. Intracellular Amastigote Susceptibility Assay

-

Infection: Seed macrophages in a 96-well plate and infect with promastigotes as described in section 1c.

-

Drug Treatment: After infection and removal of extracellular promastigotes, add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 72-96 hours.

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

-

Quantification: Microscopically determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages.

-

Analysis: Calculate the ED50 value, the concentration that reduces the parasite burden by 50%.

Mechanism of Action Assays

a. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.

-

Parasite Preparation: Incubate promastigotes (1x10^7/mL) with 50 µM and 100 µM this compound for 15 minutes at 28°C.[4] A positive control for depolarization, such as 10 µM FCCP, should be included.[4]

-

Dye Loading: Add 0.8 µM Rhodamine 123 (Rh123) and incubate for an additional 5 minutes.[4]

-

Washing: Wash the parasites twice with phosphate-buffered saline (PBS).[4]

-

Analysis: Resuspend the parasites in PBS and analyze by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.[4]

b. Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS using a cell-permeable fluorescent probe.

-

Treatment: Incubate promastigotes (1x10^7/mL) with 100 µM this compound for 30, 60, and 120 minutes at 28°C.[4] An untreated control and a positive control (e.g., 10 µM oligomycin (B223565) for 15 minutes) should be included.[4]

-

Probe Incubation: Centrifuge the parasites and incubate them with 2 µg/mL H2DCF-DA in HEPES-buffered saline (HBS) for 15 minutes at 28°C in the dark.[4]

-

Analysis: Measure the fluorescence of DCF by flow cytometry. An increase in fluorescence indicates an increase in ROS production.[4]

c. Intracellular ATP Level Assay (Luciferase-Based)

This assay utilizes luciferase-expressing parasites to measure real-time changes in intracellular ATP.

-

Parasite Preparation: Use a Leishmania strain expressing cytoplasmic firefly luciferase (e.g., L. donovani 3-Luc).[4] Resuspend the parasites (2x10^7/mL) in HBS.[4]

-

Substrate Addition: Add DMNPE-luciferin to a final concentration of 25 µM.[4]

-

Measurement: Aliquot the suspension into a 96-well black plate and add different concentrations of this compound once the luminescence signal stabilizes.[4]

-

Recording: Record the changes in luminescence using a microplate reader. A decrease in luminescence corresponds to a drop in intracellular ATP levels.[4]

Visualizations

Caption: General workflow for in vitro evaluation of this compound against Leishmania.

Caption: Proposed mechanism of action of this compound in Leishmania.

References

- 1. This compound as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of interaction of this compound with Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 8-Aminoquinoline Analogue this compound Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with membrane lipids of Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]

- 7. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Culture for Differentiation Simulation of Leishmania spp. | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vivo Animal Models for Sitamaquine Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitamaquine, an 8-aminoquinoline (B160924) derivative, is a drug candidate primarily investigated for its efficacy against visceral leishmaniasis (VL) and its potential as a radical cure for relapsing malaria by targeting hypnozoites. The evaluation of this compound's in vivo efficacy relies on robust and reproducible animal models that mimic human disease. This document provides detailed application notes and protocols for the two primary animal models used in this compound efficacy testing: the Syrian golden hamster model for visceral leishmaniasis caused by Leishmania donovani, and the rhesus macaque model for assessing anti-hypnozoite activity against Plasmodium cynomolgi, a surrogate for Plasmodium vivax.

Visceral Leishmaniasis: Syrian Golden Hamster Model

The Syrian golden hamster (Mesocricetus auratus) is the most suitable model for visceral leishmaniasis as it develops a progressive, non-healing disease that closely resembles human VL.[1][2][3]

Rationale for Model Selection

-

Pathology Mimicry: Hamsters infected with L. donovani exhibit key clinical features of human VL, including hepatosplenomegaly, weight loss, and high parasite burdens in the spleen, liver, and bone marrow.

-

Susceptibility: Hamsters are highly susceptible to L. donovani infection, allowing for consistent and reproducible experimental outcomes.

-

Drug Efficacy Correlation: The response to antileishmanial drugs in the hamster model has shown good correlation with clinical efficacy in humans. This compound, for instance, has demonstrated high efficacy in this model, with some derivatives being over 700 times more effective than the standard treatment, meglumine (B1676163) antimoniate.[4]

Experimental Protocol: Leishmania donovani Infection and this compound Efficacy Testing in Hamsters

1. Parasite Preparation:

-

Strain: Leishmania donovani (e.g., MHOM/SD/62/1S).

-

Culture: Propagate promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C.

-

Infective Stage: Use stationary-phase promastigotes, which are enriched in the infectious metacyclic form.

2. Animal Infection:

-

Animal Model: Male Syrian golden hamsters, 6-8 weeks old.

-

Inoculum: 1 x 107 to 1 x 108 stationary-phase promastigotes in 0.1-0.2 mL of sterile saline or culture medium.

-

Route of Infection: Intracardiac (IC) or retro-orbital (RO) injection is preferred for establishing a robust visceral infection.[5][6] The intraperitoneal (IP) route can also be used, though it may result in a slower disease progression.[5][6]

3. This compound Administration:

-